Defined (2S)-Stereochemistry Versus Achiral [3-(Methoxymethoxy)-3-methylbutyl]sulfonylbenzene
Compound 646519-60-0 is the single (2S)-enantiomer, as confirmed by its SMILES string containing the `C[C@@H]` descriptor . Its closest achiral analog, [3-(methoxymethoxy)-3-methylbutyl]sulfonylbenzene (CID 11369303), lacks a chiral center entirely and presents an achiral SMILES string `CC(C)(CCS(=O)(=O)C1=CC=CC=C1)OCOC` [1]. This structural distinction is critical: the target compound can be used directly in asymmetric syntheses requiring a defined stereocenter, whereas the achiral analog cannot provide chiral induction.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Single (2S)-enantiomer (SMILES: C[C@@H]) |
| Comparator Or Baseline | Achiral analog CID 11369303 (SMILES: CC(C)(CCS...)OCOC); no stereocenter |
| Quantified Difference | Presence of defined (S)-stereocenter vs. absent stereocenter |
| Conditions | Structural elucidation by SMILES notation and IUPAC name comparison |
Why This Matters
For procurement decisions in chiral synthesis, selecting the achiral analog would forfeit all asymmetric induction capability, potentially rendering downstream products inactive or requiring costly resolution steps.
- [1] PubChem. [3-(Methoxymethoxy)-3-methylbutyl]sulfonylbenzene, CID 11369303, Computed SMILES. (https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methoxymethoxy_-3-methylbutyl_sulfonylbenzene) View Source
